molecular formula C7H8FN3O3 B2420847 1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid CAS No. 2305185-33-3

1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid

Cat. No.: B2420847
CAS No.: 2305185-33-3
M. Wt: 201.157
InChI Key: JTUMWDXQJBUSOM-UJURSFKZSA-N
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Description

1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their versatile chemical properties and potential biological activities, making them significant in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating receptor functions. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

1-[(3R,4R)-4-Fluorooxolan-3-yl]triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the oxolane ring, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[(3R,4R)-4-fluorooxolan-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3O3/c8-4-2-14-3-6(4)11-1-5(7(12)13)9-10-11/h1,4,6H,2-3H2,(H,12,13)/t4-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUMWDXQJBUSOM-UJURSFKZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)F)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)F)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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